molecular formula C19H25N5S2 B3654419 MI-1

MI-1

Cat. No.: B3654419
M. Wt: 387.6 g/mol
InChI Key: MNSXQGKLDTVOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound MI-1 is a small molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia 1 (MLL1). This interaction is crucial for the oncogenic transformation of mixed-lineage leukemia fusion proteins, which can lead to acute leukemia. This compound is a thiophenpyrimidine-based compound with good oral bioactivity and strong target binding activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

MI-1 is synthesized through a series of chemical reactions involving thiophenpyrimidine as the core structure. The synthetic route typically involves the following steps:

    Formation of the thiophenpyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Various functional groups are introduced to the thiophenpyrimidine core to enhance its binding affinity and bioactivity.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

MI-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their bioactivity and therapeutic potential.

Scientific Research Applications

MI-1 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the interaction between menin and mixed-lineage leukemia 1, providing insights into the molecular mechanisms of leukemia.

    Biology: In biological research, this compound is used to investigate the role of menin in cellular processes and its involvement in cancer progression.

    Medicine: this compound has shown potential as a therapeutic agent for the treatment of acute leukemia and other cancers by inhibiting the menin-mixed-lineage leukemia 1 interaction.

    Industry: this compound is used in the development of new therapeutic strategies and drug formulations targeting menin-related pathways.

Mechanism of Action

MI-1 exerts its effects by specifically binding to the menin protein, thereby inhibiting its interaction with mixed-lineage leukemia 1. This disruption prevents the oncogenic transformation of mixed-lineage leukemia fusion proteins, leading to the suppression of leukemia cell proliferation. The molecular targets of this compound include the menin protein and its associated pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    MI-2: Another menin inhibitor with a similar mechanism of action but different chemical structure.

    MI-3: A derivative of MI-1 with enhanced binding affinity and bioactivity.

    MI-4: A compound with a different core structure but targeting the same menin-mixed-lineage leukemia 1 interaction.

Uniqueness of this compound

This compound is unique due to its thiophenpyrimidine core structure, which provides strong binding affinity and good oral bioactivity. Its ability to specifically target the menin-mixed-lineage leukemia 1 interaction makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSXQGKLDTVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.